molecular formula C17H10F3NO2 B14784871 (Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one

(Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one

Cat. No.: B14784871
M. Wt: 317.26 g/mol
InChI Key: USMPOGVVUJGFCM-UHFFFAOYSA-N
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Description

(Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family.

Preparation Methods

The synthesis of (Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one typically involves the reaction of 2-phenyl-4H-oxazol-5-one with 2-(trifluoromethyl)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

(Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

(Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H10F3NO2

Molecular Weight

317.26 g/mol

IUPAC Name

2-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H10F3NO2/c18-17(19,20)13-9-5-4-8-12(13)10-14-16(22)23-15(21-14)11-6-2-1-3-7-11/h1-10H

InChI Key

USMPOGVVUJGFCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3C(F)(F)F)C(=O)O2

Origin of Product

United States

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